molecular formula C4H8ClN5 B12978832 Pyrimidine-2,4,5-triamine hydrochloride

Pyrimidine-2,4,5-triamine hydrochloride

Cat. No.: B12978832
M. Wt: 161.59 g/mol
InChI Key: ABBFPNJYRRSXJG-UHFFFAOYSA-N
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Description

Pyrimidine-2,4,5-triamine hydrochloride (CAS: 3546-50-7) is a nitrogen-rich heterocyclic compound with the molecular formula C₄H₇N₅·HCl and a molecular weight of 125.13 g/mol (free base) . It is synthesized via palladium-catalyzed cross-coupling reactions or reduction methods, often involving intermediates like 5-bromo-2-chloro-4-nitropyrimidine, followed by deprotection using HCl to yield the hydrochloride salt . Key applications include its role as a nucleotide derivative for studying extracellular Ca²⁺ effects and as a precursor for antimicrobial or antitubular agents .

Properties

Molecular Formula

C4H8ClN5

Molecular Weight

161.59 g/mol

IUPAC Name

pyrimidine-2,4,5-triamine;hydrochloride

InChI

InChI=1S/C4H7N5.ClH/c5-2-1-8-4(7)9-3(2)6;/h1H,5H2,(H4,6,7,8,9);1H

InChI Key

ABBFPNJYRRSXJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine-2,4,5-triamine hydrochloride typically involves the reaction of pyrimidine derivatives with amines under specific conditions. One common method involves the hydrogenation of pyrimidine-2,4,5-triamine in the presence of a palladium catalyst (Pd/C) in dimethylformamide (DMF) at 70°C and 20 bar hydrogen pressure for 5-7 hours . The resulting solution is then filtered to remove the catalyst, and the solvent is evaporated to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free synthesis and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine-2,4,5-triamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrimidine-2,4,5-trione derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

Pyrimidine-2,4,5-triamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyrimidine derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of pyrimidine-2,4,5-triamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which makes them effective as anticancer and antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Family

6-Chloropyrimidine-2,4,5-triamine Hydrochloride
  • Structure : Chlorine substitution at the 6-position of the pyrimidine ring.
  • Synthesis : Similar to this compound but involves halogenated intermediates (e.g., 5-bromo-2-chloro-4-nitropyrimidine) .
  • Applications: Limited data, but halogenation may enhance reactivity in cross-coupling reactions .
5-Bromo-2-chloropyrimidin-4-amine
  • Structure : Bromine at position 5, chlorine at position 2, and an amine at position 3.
  • Synthesis: Prepared via stannous chloride reduction in HCl, yielding planar pyrimidine rings with hydrogen-bonded supramolecular networks .
  • Key Data : High yield (90%), melting point 460–461 K .

Triazine-Based Analogues

Melamine Phosphate (1,3,5-Triazine-2,4,6-triamine Phosphate)
  • Structure : Triazine core with three amine groups and a phosphate group.
  • Synthesis : Derived from melamine (1,3,5-triazine-2,4,6-triamine) via phosphorylation.
  • Key Difference : Higher symmetry and thermal stability compared to pyrimidine derivatives .

Functionalized Pyrimidine Derivatives

TDPAT (2,4,6-Tris(3,5-dicarboxyphenyl) Pyrimidine-2,4,6-triamine)
  • Structure : Bulky carboxyphenyl substituents on the pyrimidine ring.
  • Applications : Adsorbent for dyes (e.g., methylene blue) with rapid equilibrium times (~120 minutes) .
  • Key Difference : Enhanced adsorption capacity due to functionalization, unlike this compound .
N⁵-(Substituted benzylidene)-Pyrimidine-4,5-diamine Derivatives
  • Structure : Benzylidene groups at the 4,5-positions.
  • Synthesis : Condensation of pyrimidine-4,5-diamine with substituted benzaldehydes.
  • Applications : Antitubercular agents with MIC values <1 µg/mL against Mycobacterium tuberculosis .

Key Research Findings

Reactivity : this compound’s amine groups enable versatile functionalization, but halogenated analogues (e.g., 6-chloro derivatives) show higher stability in cross-coupling reactions .

Yield Discrepancies: Lower yields for hydrochloride salts (25–30% ) vs. non-salt forms (75% ) suggest deprotection steps introduce inefficiencies.

Biological Relevance : Benzylidene-substituted pyrimidines exhibit superior antitubercular activity compared to unmodified triamines .

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